molecular formula C20H17NO3 B15171920 1-(2,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one CAS No. 914383-80-5

1-(2,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one

Cat. No.: B15171920
CAS No.: 914383-80-5
M. Wt: 319.4 g/mol
InChI Key: SRRAABZAOLDYRG-UHFFFAOYSA-N
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Description

1-(2,5-Dimethoxyphenyl)-3-(quinolin-3-yl)prop-2-en-1-one is a chalcone derivative characterized by a conjugated enone system bridging a 2,5-dimethoxyphenyl group and a quinolin-3-yl moiety. Its structural uniqueness lies in the electron-donating methoxy groups on the phenyl ring and the electron-deficient quinoline heterocycle, which may enhance π-π interactions and biological activity. The compound is synthesized via aldol condensation, a common method for chalcones, involving NaOH-mediated coupling of acetophenone and aldehyde precursors . Crystallographic studies of analogous compounds (e.g., (2E)-1-(2,5-dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one) reveal planar enone systems and hydrogen-bonding networks influencing packing .

Properties

CAS No.

914383-80-5

Molecular Formula

C20H17NO3

Molecular Weight

319.4 g/mol

IUPAC Name

1-(2,5-dimethoxyphenyl)-3-quinolin-3-ylprop-2-en-1-one

InChI

InChI=1S/C20H17NO3/c1-23-16-8-10-20(24-2)17(12-16)19(22)9-7-14-11-15-5-3-4-6-18(15)21-13-14/h3-13H,1-2H3

InChI Key

SRRAABZAOLDYRG-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)OC)C(=O)C=CC2=CC3=CC=CC=C3N=C2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Chalcones with aryl/heteroaryl substituents are widely studied for their physicochemical and biological properties. Below is a comparative analysis of the target compound with analogues from the literature:

Table 1: Key Properties of Selected Chalcone Derivatives

Compound Name Substituents (R1, R2) Melting Point (°C) Molecular Weight Spectral Features (1H-NMR δ, ppm) Biological/Toxicological Notes References
Target compound R1: 2,5-Dimethoxyphenyl; R2: Quinolin-3-yl Data not reported 333.35 (calc.) Data not reported Not reported -
(E)-1-(2,5-Dimethoxyphenyl)-3-(3-nitrophenyl)prop-2-en-1-one R1: 2,5-Dimethoxyphenyl; R2: 3-Nitrophenyl Crystallized 327.30 C=O (δ 187.3, 13C), enone (δ 7.8–8.1, 1H) N/A
b21 () R1: 2,3-Dihydrobenzofuran-5-yl; R2: 2,6-Dimethoxyphenyl 118.8–120.2 333.36 Aromatic H: δ 6.8–7.5; C=O: δ 189.2 N/A
b24 () R1: 2-Hydroxyphenyl; R2: 2,6-Dimethoxyphenyl 114.2–115.9 285.29 OH: δ 9.8; enone H: δ 7.6–7.8 N/A
DMPF-1 () R1: 2,5-Dimethoxyphenyl; R2: 5-Methylfuran-2-yl Not reported 298.32 Not reported LD50 > 2000 mg/kg (mice)
(2E)-3-(2,5-Dimethoxyphenyl)-1-(2-thienyl)prop-2-en-1-one () R1: 2-Thienyl; R2: 2,5-Dimethoxyphenyl Not reported 274.33 Thienyl H: δ 7.2–7.4 N/A

Structural and Electronic Effects

  • Substituent Influence: Electron-Donating Groups (e.g., Methoxy): The 2,5-dimethoxyphenyl group in the target compound enhances solubility and stabilizes the enone system via resonance, similar to compounds b21–b27 . Quinoline vs.
  • Melting Points: Hydroxyl-substituted chalcones (e.g., b24, mp 114–116°C) exhibit lower melting points than nitro- or methoxy-substituted analogues due to reduced crystallinity . The target compound’s quinoline moiety may increase melting point via rigid π-stacking, as seen in nitrophenyl analogues (e.g., ) .

Spectral Characteristics

  • 1H-NMR: The enone protons in analogous compounds resonate at δ 7.6–8.1, with downfield shifts for electron-withdrawing groups (e.g., nitro in ) . Quinoline’s deshielding effect may further shift these signals.
  • 13C-NMR : Carbonyl carbons in chalcones typically appear at δ 187–190, consistent with b21 (δ 189.2) .

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